molecular formula C7H5BrFNO2 B8066283 4-Bromo-1-fluoro-2-nitromethyl-benzene

4-Bromo-1-fluoro-2-nitromethyl-benzene

Cat. No.: B8066283
M. Wt: 234.02 g/mol
InChI Key: WXGJFMNINIWHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-fluoro-2-nitromethyl-benzene is an organic compound that belongs to the class of halogenated nitrobenzenes. This compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group, along with a nitromethyl group. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution (EAS): The compound can be synthesized through EAS reactions, where the benzene ring undergoes substitution reactions with electrophiles. For example, starting with benzene, bromination followed by fluorination and nitration can yield the desired compound.

  • Nitration and Halogenation:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can lead to the formation of aniline derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds.

  • Reduction Products: Aniline derivatives.

  • Substitution Products: Various functionalized benzene derivatives.

Scientific Research Applications

4-Bromo-1-fluoro-2-nitromethyl-benzene is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of anti-inflammatory agents.

  • Medicine: It is employed in the synthesis of drugs that target various diseases, leveraging its reactivity to create bioactive compounds.

  • Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-fluoro-2-nitromethyl-benzene exerts its effects depends on its specific application. For instance, in the synthesis of anti-inflammatory agents, the compound may interact with biological targets such as enzymes or receptors, modulating their activity to produce therapeutic effects. The molecular pathways involved typically include the inhibition of inflammatory mediators or the modulation of signaling pathways.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene: Similar structure but lacks the nitromethyl group.

  • 4-Bromo-1-fluoro-2-nitrobenzene: Similar but with a nitro group instead of a nitromethyl group.

  • 1-Bromo-2-fluoro-4-nitrobenzene: Different positions of substituents on the benzene ring.

Uniqueness: 4-Bromo-1-fluoro-2-nitromethyl-benzene stands out due to its unique combination of substituents, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJFMNINIWHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.